molecular formula C11H17Cl2NOS B2742655 2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride CAS No. 2197055-25-5

2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride

Cat. No.: B2742655
CAS No.: 2197055-25-5
M. Wt: 282.22
InChI Key: YYGPUYYZDXCKFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

    Introduction of the Methoxyethylthio Group: The next step involves the reaction of the chlorophenyl intermediate with a methoxyethylthio reagent under suitable conditions to form the desired intermediate.

    Formation of the Ethanamine Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the methoxyethylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine: The non-hydrochloride form of the compound.

    2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanol: A related compound with an alcohol group instead of an amine group.

    2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanone: A ketone derivative of the compound.

Uniqueness

2-(4-Chlorophenyl)-2-(2-methoxyethylthio)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(2-methoxyethylsulfanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS.ClH/c1-14-6-7-15-11(8-13)9-2-4-10(12)5-3-9;/h2-5,11H,6-8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPUYYZDXCKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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